4-benzyl-5-oxo-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)morpholine-3-carboxamide
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Overview
Description
4-benzyl-5-oxo-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)morpholine-3-carboxamide is a complex organic compound featuring a morpholine ring, a benzyl group, and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-oxo-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)morpholine-3-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Morpholine Ring Formation: The morpholine ring is often constructed through the reaction of diethanolamine with a suitable halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group could yield benzaldehyde or benzoic acid, while reduction of the carbonyl groups could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Chemical Biology: It can be used as a probe to study biological pathways involving morpholine or isoxazole derivatives.
Material Science: The compound’s unique structural features might be exploited in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-benzyl-5-oxo-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)morpholine-3-carboxamide would depend on its specific biological target. Generally, compounds with morpholine and isoxazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-benzyl-5-oxo-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)morpholine-3-carboxamide: can be compared to other morpholine or isoxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities not observed in simpler analogs. The presence of both a morpholine ring and an isoxazole moiety in a single molecule is relatively rare and can lead to unique interactions with biological targets.
Properties
IUPAC Name |
4-benzyl-5-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-17-12-25-11-16(22(17)10-13-6-2-1-3-7-13)18(24)20-19-14-8-4-5-9-15(14)21-26-19/h1-3,6-7,16H,4-5,8-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXFZNBFHILUNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3COCC(=O)N3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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